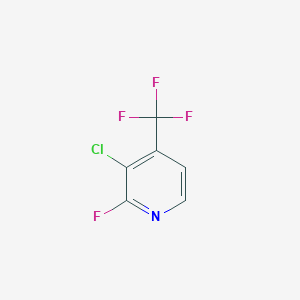

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with fluoro and chloro substituents, often involves novel strategies for bond formation. A notable approach is the tandem C-F bond cleavage protocol, which enables the synthesis of 2,6-disubstituted 4-amino pyridines through a domino process in high yields under metal-free conditions, providing a valuable route for the synthesis of such complex structures (Chen et al., 2010). Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for certain herbicides, synthesized from nicotinamide via several steps, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong).

Molecular Structure Analysis

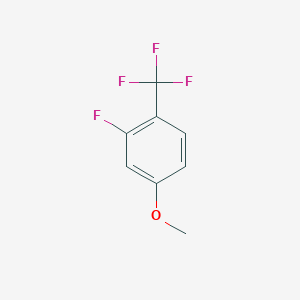

The structure of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and related compounds has been extensively studied to understand the impacts of substitution patterns on molecular configuration and reactivity. Investigations into the structural and spectroscopic properties, including FT-IR, NMR, and computational methods, have provided deep insights into the configuration, electronic properties, and interactions of such compounds (Evecen et al., 2017).

Chemical Reactions and Properties

The reactivity of poly-substituted pyridines with various nucleophiles and electrophiles has been a subject of considerable research interest. Studies have shown that the presence of fluorine and chlorine atoms significantly influences the chemical behavior of these compounds, affecting their susceptibility to nucleophilic and electrophilic attacks. For example, reactions involving fluorinated pyridines and silanes or stannanes have led to the synthesis of new compounds through mechanisms involving C-F bond activation (Braun et al., 2006).

Scientific Research Applications

Synthesis of Pesticides and Herbicides

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of a variety of pesticides and herbicides. Its unique chemical structure, featuring chloro, fluoro, and trifluoromethyl groups on a pyridine ring, contributes to the efficacy of these agrochemical products. For instance, its role in the production of fluazinam, a fungicide, showcases its importance in creating compounds with significant agricultural applications. The structure of fluazinam, derived from this pyridine derivative, exhibits strong intermolecular interactions that form a three-dimensional network critical for its fungicidal activity (Jeon, Kim, Lee, & Kim, 2013). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, another derivative, plays a key role in the development of trifloxysulfuron, a highly efficient herbicide (Hang-dong, 2010).

Advancements in Organic Synthesis

Research has developed new strategies for the synthesis of poly-substituted pyridines, including those with 3-H, 3-F, and 3-trifluoromethyl groups, leveraging the unique properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine derivatives. These methods facilitate the synthesis of complex organic molecules under metal-free conditions, broadening the scope of pyridine synthesis (Chen et al., 2010). Moreover, the deprotonative coupling of pyridines with aldehydes, utilizing derivatives as substrates, underscores the versatility of these compounds in organic synthesis, enabling the formation of variously substituted pyridines (Shigeno et al., 2019).

Material Science and Polymer Research

In the field of material science, derivatives of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine are used to synthesize novel aromatic polyimides, which contain both pyridine and fluorine in their structure. These polyimides exhibit excellent solubility in various solvents and display good thermal stability, making them suitable for high-performance applications. Such developments highlight the compound's significance in the creation of new materials with desirable thermal and chemical properties (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Fluorous Chemistry Innovations

The fluorous synthesis approach, which involves the use of fluorous tags for purification and separation in organic synthesis, benefits from the unique reactivity of fluoroalkylated pyridine derivatives. This method has been employed in the synthesis of disubstituted pyrimidines, showcasing the compound's utility in facilitating cleaner and more efficient chemical reactions (Zhang, 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHUXKVQSULSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)